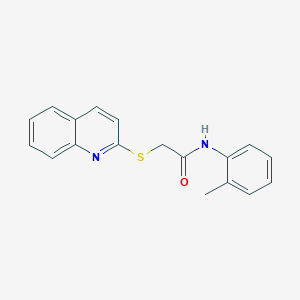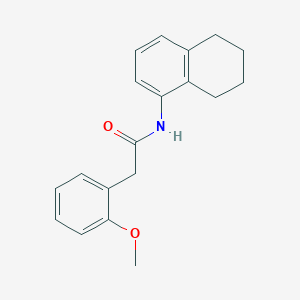
5-bromo-N-4-morpholinyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-4-morpholinyl-2-furamide, also known as BML-210, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N-4-morpholinyl-2-furamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. 5-bromo-N-4-morpholinyl-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 5-bromo-N-4-morpholinyl-2-furamide has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-bromo-N-4-morpholinyl-2-furamide has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 5-bromo-N-4-morpholinyl-2-furamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-4-morpholinyl-2-furamide in lab experiments is its specificity. The compound has been found to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is an enzyme that plays a key role in maintaining the integrity of the gastrointestinal tract. Additionally, 5-bromo-N-4-morpholinyl-2-furamide has been found to be stable and soluble in aqueous solutions, which makes it suitable for use in in vitro experiments.
One of the limitations of using 5-bromo-N-4-morpholinyl-2-furamide in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 5-bromo-N-4-morpholinyl-2-furamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-4-morpholinyl-2-furamide. One direction is to further investigate the mechanism of action of the compound. This will help to elucidate the specific enzymes and signaling pathways that are targeted by 5-bromo-N-4-morpholinyl-2-furamide. Another direction is to investigate the potential therapeutic applications of 5-bromo-N-4-morpholinyl-2-furamide in vivo. This will help to determine the efficacy and safety of the compound in animal models. Additionally, further studies are needed to investigate the potential toxicity of 5-bromo-N-4-morpholinyl-2-furamide and to identify any potential side effects.
Synthesemethoden
The synthesis of 5-bromo-N-4-morpholinyl-2-furamide involves the reaction of 5-bromo-2-furoic acid with morpholine in the presence of thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield 5-bromo-N-4-morpholinyl-2-furamide. This method has been optimized to produce the compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-4-morpholinyl-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
Eigenschaften
IUPAC Name |
5-bromo-N-morpholin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKZCGVMJNBUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-morpholinofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)

![N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)




![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)